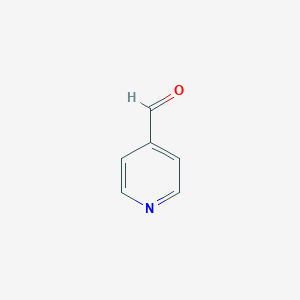

4-Pyridinecarboxaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGUWFUQJCDRPTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061237 | |

| Record name | Pyridin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

107.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.56 [mmHg] | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20088 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

872-85-5 | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=872-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000872855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8953 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Pyridinecarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridin-4-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.666 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDINECARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P577557492 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Pyridinecarboxaldehyde

Traditional Synthetic Routes

The conventional approaches to synthesizing 4-Pyridinecarboxaldehyde are well-established in chemical literature. These methods, while often effective, can present challenges such as harsh reaction conditions, the use of expensive or toxic reagents, and varying yields.

The oxidation of 4-Pyridinemethanol (B147518) is a direct and frequently utilized method for producing this compound. chemicalbook.com This approach is favored in laboratory settings for its potential for high purity and relatively quick setup.

One specific protocol involves a catalytic system with 1-methylimidazole (B24206) and 9-azabicyclo[3.3.1]non-9-yloxy copper bromide supported on TentaGel resin. chemicalbook.com Using molecular oxygen as the terminal oxidant, this reaction proceeds in acetonitrile (B52724) at room temperature, yielding 89% of the desired product after 24 hours. The use of a resin-supported catalyst simplifies the purification process by allowing for easy separation through filtration.

Another approach is the vapor phase oxidation of 4-Pyridinemethanol over a Vanadium-Molybdenum-Oxygen (V-Mo-O) catalyst. tandfonline.comtandfonline.com This method, performed in a fixed-bed flow system under atmospheric pressure, has been optimized to an alcohol conversion rate of 85% with a selectivity of 80% for this compound. tandfonline.com The primary by-product in this process is isonicotinic acid. tandfonline.com

A multi-step synthesis starting from 4-picoline also culminates in the oxidation of 4-pyridinemethanol. google.com In the final step of this sequence, pyridinium (B92312) chlorochromate (PCC) in dichloromethane (B109758) at 4°C is used as the oxidizing agent, achieving an 82% yield of this compound. However, the toxicity of chromium-based reagents like PCC is a significant environmental concern, leading to the exploration of greener alternatives such as TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl), which has shown promising results with a 79% yield under an oxygen atmosphere.

Table 1: Comparison of Oxidation Methods for 4-Pyridinemethanol

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| 1-methylimidazole, 9-azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin, O₂ | Acetonitrile | Room Temperature | 24 hours | 89% | |

| V-Mo-O | Vapor Phase | 375°C | - | 80% (selectivity) | tandfonline.com |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 4°C | - | 82% | |

| TEMPO, O₂ | - | - | - | 79% |

The conversion of 4-Cyanopyridine (B195900) presents another viable route to this compound. guidechem.com This method can be achieved through reduction or hydrolysis of the nitrile group.

One effective method involves the reduction of 4-Cyanopyridine using potassium carbonate, water, and a carbon catalyst in a mixed solvent system of dimethyl sulfoxide (B87167) (DMSO) and water. chemicalbook.com The reaction is carried out under reflux at 60°C for 8 hours, resulting in the selective hydrolysis of the nitrile to an aldehyde with a yield of 84%. A key advantage of this method is the reusability of the carbon catalyst for up to five cycles without a significant drop in activity.

Another approach is the Stephen reaction, where 4-Cyanopyridine is treated with stannous chloride in a hydrochloric acid solution of tetrahydrofuran (B95107) or ether. guidechem.comgoogle.com This forms an imine intermediate, which is then hydrolyzed with water to produce this compound. guidechem.comgoogle.com The reaction temperature is typically controlled between 25°C and 50°C. guidechem.com

Table 2: Transformation Methods of 4-Cyanopyridine

| Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Potassium carbonate, water, carbon catalyst | DMSO/water | 60°C | 8 hours | 84% | chemicalbook.com |

| Stannous chloride, hydrochloric acid, water | Tetrahydrofuran or ether | 25-50°C | 9 hours (imine formation), 4 hours (hydrolysis) | - | guidechem.com |

The catalytic oxidation of 4-Methylpyridine (B42270) (also known as 4-picoline) is a cost-effective method suitable for industrial-scale production. guidechem.com This process typically involves passing a mixture of 4-picoline vapor and air over a heated catalyst. chemicalbook.comnbinno.com

One documented method uses a vanadium-molybdenum (V-Mo) catalyst at a temperature of 400°C. guidechem.comchemicalbook.comnbinno.com While this approach is economical, it requires high temperatures and can present challenges in product purification. guidechem.com

Research has also focused on modifying vanadium oxide catalysts to improve their activity and selectivity. ijcce.ac.ir Studies have shown that modifying V₂O₅ with tin dioxide (SnO₂) and titanium dioxide (TiO₂) increases the catalyst's activity, allowing for higher conversion of the starting material and shifting the maximum yield of this compound to lower temperatures. ijcce.ac.ir The promoting effect of these additives is attributed to an increase in the proton affinity of the vanadyl oxygen. ijcce.ac.ir The oxidation of methylpyridines can also be studied under wet air oxidation conditions, which may involve a free radical mechanism. shu.ac.uk

Table 3: Catalytic Oxidation of 4-Methylpyridine

| Catalyst | Temperature | Key Findings | Reference |

|---|---|---|---|

| Vanadium-Molybdenum (V-Mo) | 400°C | Cost-effective but requires high temperature and difficult purification. | guidechem.comchemicalbook.com |

| V₂O₅ modified with SnO₂ and TiO₂ | Lower than V-Mo | Increased catalyst activity and conversion. | ijcce.ac.ir |

A multi-step synthesis starting from isonicotinic acid is another established, albeit longer, route to this compound. guidechem.com This method is often more suitable for small-scale laboratory production. guidechem.com The process involves the esterification of isonicotinic acid, followed by hydrazine (B178648) decomposition and subsequent oxidation to yield the final aldehyde product. guidechem.com While feasible, this method is generally characterized by lower yields and longer reaction times, making it less ideal for large-scale manufacturing. guidechem.com A patent describes a method starting with a solvent-free reaction of isonicotinic acid with ethylenediamine (B42938) or o-phenylenediamine (B120857) to form 4-pyridine-2-imidazoline, which is then subjected to reductive hydrolysis to produce this compound. google.com

The hydrogenation of 4-Cyanopyridine is another reductive approach to obtaining this compound. However, controlling the reaction to stop at the aldehyde stage can be challenging, as the reaction can easily proceed to form 4-pyridinemethanol as the primary product. guidechem.com

One patented method describes the controlled hydrogenation of the corresponding nitrile in an aqueous acid medium using a palladium or platinum dioxide catalyst. google.com The reaction is carried out with an approximately equal molar ratio of molecular hydrogen to the nitrile, at a pressure below 50 p.s.i.g. and a temperature range of 0°C to 70°C. google.com

Isoniazid, a derivative of isonicotinic acid, can be selectively oxidized to produce this compound. google.com This method, however, has been noted to involve expensive catalysts and result in relatively low yields, making it a less economically viable option. google.com Isoniazid is also used in the synthesis of coordination compounds through condensation reactions with this compound. researchgate.net

Advanced and Green Chemistry Approaches in this compound Synthesis

Solvent-Free Reactions for 4-Pyridine-2-Imidazoline Precursors

A notable green chemistry approach involves the solvent-free synthesis of 4-pyridine-2-imidazoline, a key precursor to this compound. google.com This method entails the reaction of isonicotinic acid with either ethylenediamine or o-phenylenediamine under solvent-free conditions. google.com The reaction is typically carried out at temperatures ranging from 100 to 300 degrees Celsius for 10 to 15 hours. google.com This solvent-free approach is advantageous as it simplifies the process, reduces waste, and is suitable for large-scale industrial production. google.combohrium.com

Reductive Hydrolysis of 4-Pyridine-2-Imidazoline

Following its synthesis, 4-pyridine-2-imidazoline undergoes reductive hydrolysis to yield this compound. google.com This step is typically performed under an inert gas atmosphere. google.com One specific example involves dissolving 4-pyridine-2-imidazoline in absolute ethanol, followed by the addition of metallic sodium at a controlled temperature of less than -5 degrees Celsius. After the reaction, an oxalic acid solution is added, and the mixture is heated to reflux. Subsequent workup, including neutralization and extraction, yields this compound with a reported yield of 88%. google.com

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a rapid and efficient method for various organic transformations, including the preparation of heterocyclic compounds. bohrium.comeurekaselect.com This technique can significantly reduce reaction times and improve yields. scirp.org While specific detailed protocols for the direct microwave-assisted synthesis of this compound are not extensively documented in the provided results, the application of microwave irradiation in related heterocyclic syntheses suggests its potential as a viable and green alternative to conventional heating methods. bohrium.comeurekaselect.com

Green Solvents and Catalytic Systems in this compound Production

The use of green solvents and advanced catalytic systems is a cornerstone of modern chemical synthesis. Water, ionic liquids, and deep eutectic solvents are being explored as environmentally benign reaction media. mdpi.com For instance, the synthesis of various heterocyclic compounds has been successfully demonstrated in water, taking advantage of its non-toxic and non-flammable nature. mdpi.com

In the context of this compound synthesis, a method utilizing a carbon catalyst in a mixed solvent system of DMSO and water has been reported for the transformation of 4-cyanopyridine. This reaction, conducted at 60°C, yields the desired aldehyde in 84% yield, and the catalyst can be reused multiple times. Another approach involves the oxidation of 4-pyridinemethanol using a catalytic system supported on a resin, which allows for easy separation and minimizes contamination of the final product. chemicalbook.com Photocatalytic methods using TiO2 under artificial solar radiation in aqueous solutions have also been investigated for the production of pyridine (B92270) aldehydes, presenting an eco-friendly option. researchgate.net

Optimization of Synthetic Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. rsc.org This can involve adjusting parameters such as temperature, reaction time, and catalyst loading. For example, in the synthesis of imidazopyridine derivatives, response surface methodology (RSM) was employed to determine the optimal conditions for temperature and solvent composition, leading to improved yields. rsc.org

In the synthesis of this compound from 4-cyanopyridine, controlling the reaction temperature at 40°C for 9 hours is a key step in the described method. guidechem.com Similarly, in the reductive hydrolysis of 4-pyridine-2-imidazoline, maintaining a low temperature during the addition of the reducing agent is critical for achieving a high yield. google.com The choice of catalyst and its concentration are also vital. For instance, in a method for preparing 1,2,4,5-tetrasubstituted imidazoles, different catalysts were evaluated to find the most effective one for the reaction. scirp.org

The following table provides a summary of various synthetic methods and their reported yields.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Isonicotinic acid, Ethylenediamine | Solvent-free, 100-300°C, 10-15h | 4-Pyridine-2-imidazoline | Not specified | google.com |

| 4-Pyridine-2-imidazoline | Metallic sodium, Ethanol, Oxalic acid | This compound | 88% | google.com |

| 4-Cyanopyridine | Potassium carbonate, Water, Carbon catalyst, DMSO | This compound | 84% | |

| 4-Pyridinemethanol | 1-Methylimidazole, Copper bromide on TentaGel resin, O₂ | This compound | 89% | chemicalbook.com |

| 4-Picoline | V-Mo catalyst, 400°C | This compound | Not specified | chemicalbook.comchemicalbook.com |

This interactive data table allows for the comparison of different synthetic routes to this compound, highlighting the trend towards greener and more efficient methodologies.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Elucidating Structure

Modern analytical methods are indispensable for the comprehensive characterization of 4-Pyridinecarboxaldehyde. Techniques such as Fourier Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectroscopy reveal key structural features, while chromatographic methods like Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) are utilized for reaction monitoring, analysis, and purification.

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound displays characteristic absorption bands that confirm its structure. The most prominent peak is the strong C=O stretching vibration of the aldehyde group. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the aldehydic C-H stretch appears as a distinct, though weaker, band at a lower frequency. Vibrations corresponding to the C-C and C-N bonds within the pyridine (B92270) ring also produce characteristic signals in the fingerprint region (below 1600 cm⁻¹). vscht.czresearchgate.nethilarispublisher.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Vibration Type | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Stretching vibration of C-H bonds on the pyridine ring. vscht.cz |

| Aldehydic C-H Stretch | ~2850 and ~2750 | Characteristic double-peak for the C-H bond of the aldehyde. |

| Carbonyl (C=O) Stretch | ~1700 | Strong absorption due to the aldehyde carbonyl group. |

Note: Specific peak positions can vary slightly based on the sample preparation method (e.g., neat liquid, KBr pellet, or solution). nist.gov

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are routinely used to characterize this compound.

The ¹H NMR spectrum reveals distinct signals for the aldehydic proton and the protons on the pyridine ring. The aldehydic proton appears as a singlet at a significantly downfield chemical shift (around 10.1 ppm) due to the electron-withdrawing effect of the carbonyl group. chemicalbook.com The protons on the pyridine ring appear as two sets of doublets, corresponding to the protons ortho and meta to the aldehyde group. semanticscholar.org For instance, in a CDCl₃ solvent, the protons ortho to the nitrogen (and meta to the aldehyde) typically appear around 8.9 ppm, while the protons meta to the nitrogen (and ortho to the aldehyde) are found around 7.7 ppm. chemicalbook.com The pKa of this compound has been determined to be 4.72 using NMR spectroscopy. wikipedia.org

The ¹³C NMR spectrum provides information on the different carbon environments. The carbonyl carbon of the aldehyde group is highly deshielded and appears furthest downfield, typically around 192 ppm. The carbons of the pyridine ring show distinct signals based on their position relative to the nitrogen atom and the aldehyde substituent.

Table 2: Typical ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehyde (-CHO) | ~10.11 | Singlet |

| Pyridine (H2, H6) | ~8.90 | Doublet |

| Pyridine (H3, H5) | ~7.72 | Doublet |

Data sourced from ChemicalBook. chemicalbook.com

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| Aldehyde (C=O) | ~192.5 |

| Pyridine (C4-CHO) | ~142.0 |

| Pyridine (C2, C6) | ~151.5 |

UV-Vis spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the pyridine ring and the carbonyl group. These conjugated systems give rise to strong absorptions in the ultraviolet region. The specific wavelengths of maximum absorbance (λmax) can be influenced by the solvent used. This technique is particularly useful for quantitative analysis and for studying the electronic properties of the molecule. nih.gov

Thin Layer Chromatography (TLC) is a simple, rapid, and effective technique used to monitor the progress of chemical reactions. libretexts.org In syntheses involving this compound, TLC can be used to track the consumption of the starting material and the formation of the product. semanticscholar.org A small aliquot of the reaction mixture is spotted on a TLC plate alongside the pure starting material. libretexts.org The plate is then developed in an appropriate solvent system (eluent). rsc.org

The separation is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel, which is polar) and the mobile phase (the eluent). wisc.edu Since the product of a reaction will generally have a different polarity than the reactants, it will travel a different distance up the plate, resulting in a different Retention Factor (Rf) value. libretexts.orgnih.gov The reaction is considered complete when the spot corresponding to this compound has disappeared from the lane of the reaction mixture, and a new spot for the product is clearly visible. libretexts.orgrochester.edu Visualization can often be achieved using a UV lamp, as the pyridine ring is UV-active. ictsl.net

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to identify and quantify volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and travels through a column, with its retention time being a key identifier. The NIST Chemistry WebBook lists a standard non-polar Kovats retention index of 1025 for this compound. nih.gov

After separation by GC, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum shows a plot of ion abundance versus mass-to-charge (m/z) ratio. The molecular ion peak ([M]⁺) for this compound appears at an m/z of 107, corresponding to its molecular weight. nih.govnih.gov The spectrum also displays a characteristic fragmentation pattern, with other significant peaks resulting from the loss of fragments such as the formyl radical (-CHO) or carbon monoxide (-CO). This pattern serves as a molecular fingerprint for identification. nih.gov

Table 4: Major Peaks in the Mass Spectrum of this compound

| m/z Value | Interpretation |

|---|---|

| 107 | Molecular Ion [M]⁺ |

| 78 | Loss of formyl group [M-CHO]⁺ |

| 51 | Further fragmentation of the pyridine ring |

Data sourced from PubChem. nih.gov

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. helixchrom.com For the analysis of this compound, reverse-phase (RP) HPLC is commonly employed. chemicalbook.comsielc.com In this method, a non-polar stationary phase (like C18) is used with a polar mobile phase. sielc.com

A typical mobile phase consists of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid to ensure sharp peak shapes. chemicalbook.comsielc.comsielc.com The compound's retention time is a reproducible parameter under constant conditions, allowing for its identification and quantification. HPLC is also scalable and can be used for preparative separation to isolate and purify this compound or its reaction products from complex mixtures. chemicalbook.comsielc.com The method is valuable for assessing the purity of the compound, with typical analyses showing purities of 96% or higher. google.com

Table 5: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Carbon monoxide |

| Formic acid |

| Phosphoric acid |

Mass Spectrometry (MS)

Mass spectrometry of this compound is used to determine its molecular weight and fragmentation pattern, aiding in its identification and structural elucidation. In Gas Chromatography-Mass Spectrometry (GC-MS), the compound typically shows a top peak at a mass-to-charge ratio (m/z) of 107, corresponding to the molecular ion [C₆H₅NO]⁺. semanticscholar.orgnih.gov

Tandem mass spectrometry (MS-MS) provides further structural information through controlled fragmentation of a precursor ion. For this compound, the protonated molecule [M+H]⁺ with an m/z of 108.0444 is often selected as the precursor. Upon collision-induced dissociation, it yields characteristic fragment ions. The most abundant fragment is typically observed at m/z 80.1, with other significant peaks at m/z 81.1 and 78.1. nih.gov

| Technique | Library/Instrument Type | Precursor Type | Precursor m/z | m/z Top Peak | m/z 2nd Highest | m/z 3rd Highest |

|---|---|---|---|---|---|---|

| GC-MS | Main library | N/A (EI) | N/A | 107 | - | - |

| GC-MS | Replicate library | N/A (EI) | N/A | 107 | - | - |

| MS-MS | IT/ion trap | [M+H]⁺ | 108.0444 | 80.1 | 81.1 | 78.1 |

Electron Spin Resonance (ESR)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specific to materials with unpaired electrons, such as radicals and transition metal complexes. As this compound is a stable molecule with all its electrons paired, it is not inherently ESR active. Therefore, direct ESR spectroscopic studies on this compound are not found in the surveyed literature. The technique would be applicable to radical ions or complexes derived from this compound.

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical method used to study the redox properties of a substance. While specific cyclic voltammetry studies focused solely on this compound were not detailed in the available research, the electrochemical behavior of related pyridine compounds has been investigated. For instance, studies on pyridinium (B92312) electrochemistry show that the reduction potential and reversibility are highly dependent on the electrode material. Platinum electrodes have been shown to facilitate reversible pyridinium cyclic voltammetry, a characteristic not observed with silver, gold, or copper electrodes. wikipedia.org The electrochemical behavior of this compound would be influenced by the aldehyde group and the pyridine ring, and it is expected to undergo reduction at the electrode surface.

Vacuum Ultraviolet Mass Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

Vacuum Ultraviolet Mass Analyzed Threshold Ionization (VUV-MATI) spectroscopy is a high-resolution technique used to determine precise ionization energies and study the vibrational structure of cations. There are no specific VUV-MATI spectroscopic studies available for this compound in the reviewed literature. However, research on the related isomer, 2-Pyridinecarboxaldehyde (B72084), demonstrates the utility of this method. In that study, VUV-MATI spectroscopy, combined with quantum chemical calculations, was used to determine a precise adiabatic ionization energy and to confirm that ionization originates predominantly from the s-trans conformer. nih.gov A similar application to this compound could provide valuable insights into its ionization dynamics and cationic structure.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. DFT calculations have been applied to derivatives of this compound, particularly in the context of their application as corrosion inhibitors. scispace.comeurjchem.comresearchgate.net In these studies, quantum chemical parameters are calculated to predict the efficiency of the inhibitors. scispace.comresearchgate.net

These parameters include:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the electron-donating ability of a molecule. Higher values suggest better inhibition.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the electron-accepting ability. Lower values indicate a stronger ability to accept electrons from the metal surface.

Energy Gap (ΔE = E_LUMO - E_HOMO) : A smaller energy gap suggests higher reactivity and better inhibition efficiency. scispace.comeurjchem.comresearchgate.net

Other parameters : Electronegativity (χ), hardness (η), and softness (σ) are also calculated to provide insights into the inhibitor-metal interactions. scispace.comeurjchem.comresearchgate.net

For example, in a study of pyridine derivatives, DFT calculations at the B3LYP/6-31++G(d,p) level were used to correlate these quantum chemical variables with corrosion inhibition potential. scispace.comeurjchem.com The calculations help identify active sites for electrophilic attack, often found to be heteroatoms like nitrogen and oxygen, which can form bonds with the metal surface. scispace.comeurjchem.comresearchgate.net

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E_HOMO | Higher value indicates greater electron-donating ability. |

| E_LUMO | Lower value indicates greater electron-accepting ability. |

| Energy Gap (ΔE) | Lower value suggests higher reactivity and inhibition efficiency. |

| Electronegativity (χ) | Indicates the ability of the molecule to attract electrons. |

| Hardness (η) | Measures the resistance to change in electron distribution. |

Semiempirical SCF-MO Methods (MNDO, AMI, PM3)

Semiempirical self-consistent field molecular orbital (SCF-MO) methods such as MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3) are computational techniques that simplify Hartree-Fock theory by using empirical parameters to speed up calculations. wikipedia.orguni-muenchen.de These methods are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. uni-muenchen.de

MNDO : An early NDDO-based model that had known deficiencies, such as an inability to describe hydrogen bonds.

AM1 : An improvement over MNDO, which modified the core repulsion function to address issues like the description of hydrogen bonds, although some inaccuracies remained. uni-muenchen.de

PM3 : A reparameterization of the AM1 method where parameters are optimized to reproduce a large set of experimental molecular properties, rather than being derived from atomic spectroscopic data. wikipedia.org

While these methods are widely available in computational chemistry packages for calculating properties like heats of formation, dipole moments, and molecular geometries for a vast range of organic molecules, specific research findings applying MNDO, AM1, or PM3 directly to this compound were not identified in the surveyed literature. uni-muenchen.de However, these methods are suitable for providing initial geometries for higher-level calculations, such as DFT.

Conformational Stability Studies

The conformational landscape of this compound is primarily defined by the rotation of the aldehyde group (-CHO) around the single bond connecting it to the pyridine ring. Due to the symmetry of the para-substituted pyridine ring, the two planar conformations, where the aldehyde group is coplanar with the ring, are energetically equivalent. The stability of this planar structure arises from the favorable conjugation between the π-electron system of the pyridine ring and the carbonyl group.

Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the energetics of this rotation. While direct studies on this compound are limited, research on structurally analogous compounds provides significant insight. For instance, a DFT study on 4-pyridinecarbonyl chloride, which has a -COCl group instead of -CHO, calculated the rotational energy barrier for moving the carbonyl group out of the plane of the pyridine ring. The study, using the B3LYP hybrid density functional with a 6-311++G** basis set, determined that the two equivalent planar structures are separated by an energy barrier of 4.55 kcal/mol researchgate.net. This barrier represents the energy required to rotate the carbonyl group to a perpendicular orientation relative to the ring, a transition state where conjugation is disrupted. This finding suggests that this compound also possesses a notable rotational barrier, favoring a planar conformation under standard conditions.

The preference for planarity is a critical feature, as it influences the molecule's electronic properties, crystal packing, and its ability to interact with biological targets. The energy barrier to rotation indicates that the molecule is relatively rigid in its ground state, a factor that is often advantageous in drug design for reducing the entropic penalty upon binding to a receptor.

Table 1: Calculated Rotational Energy Barrier for a this compound Analog

| Compound Studied | Computational Method | Calculated Rotational Barrier (kcal/mol) | Reference |

|---|---|---|---|

| 4-Pyridinecarbonyl chloride | DFT (B3LYP/6-311++G**) | 4.55 | researchgate.net |

Molecular Docking Analysis for Biological Activity Prediction

While this compound itself is primarily a building block, its structural motif is integral to a wide array of derivatives designed for specific biological activities. Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a small molecule to a larger target molecule, typically a protein or nucleic acid. This in silico analysis is crucial for rational drug design and for predicting the potential therapeutic applications of novel compounds. Derivatives of this compound have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes and receptors.

These studies reveal that the pyridine ring of the this compound moiety often plays a critical role in binding. It can participate in several key interactions within a protein's active site, including:

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking: The aromatic ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Several studies have highlighted the potential of compounds derived from this compound. For example, pyridine carboxamide derivatives have been docked against the urease enzyme, a target for treating infections by H. pylori. The docking analysis showed strong binding affinity, with the pyridine moiety involved in π–π stacking interactions with key amino acid residues nih.gov. In another area, pyridine derivatives have been evaluated as potential inhibitors of the epidermal growth factor receptor (EGFR), a key target in cancer therapy . Docking simulations demonstrated that these compounds bind effectively to the EGFR active site, forming multiple hydrogen bonds . Furthermore, hybrid molecules incorporating the this compound scaffold have been docked with DNA, suggesting that the pyridine ring extends into the grooves of the DNA double helix, indicating a potential mechanism for antitumor activity nih.gov.

These predictive studies underscore the versatility of the this compound scaffold in medicinal chemistry. The specific functional groups added to this core structure modulate the binding affinity and selectivity for different biological targets, but the pyridine ring frequently serves as a crucial anchor for molecular recognition.

Table 2: Summary of Molecular Docking Studies on Derivatives Incorporating the this compound Moiety

| Derivative Class | Biological Target | Predicted Activity | Key Interactions Involving Pyridine Moiety | Reference |

|---|---|---|---|---|

| Pyridine Carboxamides | Urease (PDB ID: 4GY7) | Urease Inhibition | π–π stacking, Hydrogen bonding | nih.gov |

| Pyridine Derivatives | Epidermal Growth Factor Receptor (EGFR) | Anticancer | Hydrogen bonding | |

| 4,6-Dihydrazone Pyrimidines | DNA (PDB ID: 1D18) | Antitumor | Groove binding | nih.gov |

| Pyridine-4-carbohydrazides | GPCRs, Kinases, Proteases | Enzyme Inhibition | General binding scaffold | auctoresonline.org |

Applications of 4 Pyridinecarboxaldehyde and Its Derivatives in Advanced Research

Medicinal Chemistry and Pharmaceutical Research

The inherent reactivity and structural features of 4-pyridinecarboxaldehyde make it a valuable scaffold in medicinal chemistry and pharmaceutical research. Its derivatives have been extensively investigated for a variety of therapeutic applications, ranging from the development of novel drugs to the intricate study of biological processes at a molecular level.

This compound is a key precursor in the synthesis of a multitude of therapeutic agents due to its ability to participate in a wide range of chemical reactions, leading to the formation of diverse molecular architectures. chemicalbook.com This versatility has been harnessed to develop compounds with potential applications in treating a wide array of diseases, including idiopathic pulmonary fibrosis (IPF), malaria, cancer, and microbial infections. chemicalbook.comchemicalbook.com

One notable application is in the development of inhibitors for histone deacetylase 6 (HDAC6), an enzyme implicated in the progression of IPF. chemicalbook.com By utilizing this compound as a starting material, researchers have synthesized a series of novel hHDAC6 inhibitors. These compounds have demonstrated the ability to reverse the IPF phenotype in human lung models, highlighting their therapeutic potential. chemicalbook.com

In the realm of infectious diseases, derivatives of this compound have shown promise as antimalarial agents. chemicalbook.com Through whole-cell screening, compounds with potent activity against multiple resistant strains of Plasmodium falciparum have been identified. Structure-activity relationship (SAR) studies have been crucial in optimizing these derivatives to enhance their efficacy and address challenges such as aqueous solubility and metabolic stability, with some analogues showing excellent in vivo antimalarial activity. chemicalbook.com

Furthermore, this compound has been instrumental in the synthesis of 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones, which have exhibited both anticonvulsant and anti-inflammatory properties. nih.gov The compound also serves as a building block for 4′-pyridyl terpyridines, which are being investigated for their potential as anticancer and antimicrobial agents. chemicalbook.com The condensation of this compound with thiosemicarbazide (B42300) yields this compound thiosemicarbazone, a compound that has been explored for its antitumor, antiviral, and antibacterial activities. researchgate.net

The following table summarizes some of the therapeutic agents derived from this compound and their potential applications:

| Therapeutic Agent Class | Target/Application |

| HDAC6 Inhibitors | Idiopathic Pulmonary Fibrosis (IPF) |

| Antimalarial Compounds | Malaria (Plasmodium falciparum) |

| 1,4-dihydropyridin-4-yl-phenoxyacetohydrazones | Anticonvulsant, Anti-inflammatory |

| 4′-Pyridyl terpyridines | Anticancer, Antimicrobial |

| This compound thiosemicarbazone | Antitumor, Antiviral, Antibacterial |

Derivatives of this compound have been a focal point in the design of potent and selective enzyme inhibitors, a critical strategy in the development of new therapeutic interventions. The pyridine (B92270) moiety can engage in various non-covalent interactions with enzyme active sites, while the aldehyde functionality provides a reactive handle for the synthesis of diverse derivatives that can be tailored to target specific enzymes.

A significant area of research has been the development of pyridine carboxamide and carbothioamide derivatives as urease inhibitors. wikipedia.org Urease is a nickel-containing metalloenzyme that plays a key role in the pathogenesis of infections caused by Helicobacter pylori, contributing to conditions like gastric and duodenal ulcers. wikipedia.org A series of novel pyridine carboxamide and carbothioamide derivatives have been synthesized and shown to exhibit potent inhibitory activity against urease. For instance, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide and pyridine-2-yl-methylene hydrazine carboxamide have demonstrated significant urease inhibition with IC50 values of 1.07 ± 0.043 µM and 2.18 ± 0.058 µM, respectively. wikipedia.org

Another important class of enzymes targeted by this compound derivatives are ribonucleoside diphosphate (B83284) reductases. Thiosemicarbazone derivatives of pyridine carboxaldehyde have been shown to inhibit the incorporation of cytidine (B196190) into deoxyribonucleotides in Sarcoma 180 cells. researchgate.net Specifically, these compounds were found to inhibit the reduction of cytidine diphosphate (CDP) to deoxycytidine diphosphate (dCDP) by a cell-free extract of Sarcoma 180 and a purified ribonucleoside diphosphate reductase from Novikoff rat hepatoma. researchgate.net

Furthermore, substituted pyridines have been investigated as inhibitors for a range of other enzymes, including anaplastic lymphoma kinase (ALK), which is a target in non-small cell lung cancer, and acetylcholinesterase (AChE), which is relevant in Alzheimer's disease. researchgate.net The versatility of the pyridine scaffold allows for the fine-tuning of inhibitor properties to achieve high potency and selectivity. researchgate.net

The table below presents examples of enzymes inhibited by this compound derivatives and their therapeutic relevance:

| Enzyme Target | Derivative Class | Therapeutic Relevance | IC50 Values |

| Urease | Pyridine carboxamides and carbothioamides | Gastric ulcers, Infections | 1.07 ± 0.043 µM to 2.18 ± 0.058 µM |

| Ribonucleoside diphosphate reductase | Pyridine carboxaldehyde thiosemicarbazones | Cancer | ~4 x 10⁻⁷ M to 4 x 10⁻⁶ M |

| Anaplastic Lymphoma Kinase (ALK) | Pyrazolo[3,4-b]pyridines | Non-small cell lung cancer | <0.5 nM |

| Acetylcholinesterase (AChE) | Imidazo[1,2-a]pyridines | Alzheimer's disease | - |

| Butyrylcholinesterase (BChE) | Imidazo[1,2-a]pyridines | Alzheimer's disease | 65 µM |

| Carbonic Anhydrase (hCA I and II) | Pyrazoline derivatives | Various | 16.1–55.2 nM |

The pyridine nitrogen atom and the aldehyde oxygen atom of this compound and its derivatives provide excellent coordination sites for metal ions, making them valuable ligands in the design of therapeutic metal complexes. scispace.com These metal-based compounds offer unique geometries, redox properties, and reactivity that can be exploited for various medicinal applications, including cancer therapy and medical imaging. fiveable.me

Derivatives of this compound, such as Schiff bases and thiosemicarbazones, readily form stable complexes with a variety of transition metals, including zinc, copper, and ruthenium. nih.gov These complexes have been shown to exhibit a range of biological activities. For example, metal complexes of Schiff bases derived from this compound have demonstrated good activity against different types of bacteria and fungi, as well as moderate nuclease activity. nih.gov

In the context of cancer therapy, metal complexes offer mechanisms of action that are often distinct from purely organic drugs, which can be advantageous in overcoming drug resistance. scispace.com For instance, ruthenium(II) complexes of 2-benzoylpyridine-derived thiosemicarbazones have shown cytotoxic activity against human tumor cell lines. The design of these complexes can be fine-tuned by modifying the pyridine-based ligand to optimize properties such as solubility, stability, and cellular uptake. fiveable.me

Zinc(II) complexes with ligands derived from this compound have been developed for use in fluorescence imaging. fiveable.me These complexes can be encapsulated in nanocarriers like liposomes to improve their delivery to cancer cells. Such nanostructures can enhance cellular uptake and stability, paving the way for their use as diagnostic tools. fiveable.me

The following table provides examples of metal complexes with ligands derived from this compound and their therapeutic applications:

| Metal Ion | Ligand Type | Therapeutic Application |

| Zinc(II) | Schiff base | Fluorescence imaging |

| Copper(II) | Schiff base, Thiosemicarbazone | Antibacterial, Antifungal |

| Ruthenium(II) | Thiosemicarbazone | Anticancer |

| Palladium(II) | - | Cysteine protease inhibition |

| Gold(III) | - | Cysteine protease inhibition |

| Rhenium(V) | - | Cysteine protease inhibition |

The evaluation of pharmacokinetic properties, which encompass absorption, distribution, metabolism, and excretion (ADME), is a critical aspect of drug development. This compound and its derivatives are amenable to such investigations, which are essential for determining the potential of a compound as a viable drug candidate. chemicalbook.comnih.gov

In silico ADME predictions are often employed in the early stages of drug discovery to assess the pharmacokinetic profile of novel compounds. For a series of pyridine carboxamide and carbothioamide derivatives designed as urease inhibitors, in silico ADME studies have shown that these molecules possess favorable properties, such as good oral bioavailability and high gastrointestinal absorption. wikipedia.org

Furthermore, in vivo pharmacokinetic studies have been conducted on specific derivatives of this compound. For example, the pharmacokinetic profile of a novel harmine (B1663883) derivative incorporating a pyridine moiety was evaluated in rats. The study determined key parameters such as the plasma concentration-time curve after intravenous and intragastric administration, providing valuable information on its absorption and elimination characteristics.

The ability to analyze this compound and its derivatives using techniques like high-performance liquid chromatography (HPLC) is crucial for pharmacokinetic studies. nih.gov This analytical method allows for the quantification of the compound and its metabolites in biological samples, which is fundamental to understanding its fate in the body. The development of scalable liquid chromatography methods also facilitates the isolation of impurities for preparative separation, which is important for regulatory purposes. nih.gov

While comprehensive pharmacokinetic data for a wide range of this compound derivatives is not extensively available in a consolidated form, the existing studies indicate that these compounds are actively being evaluated for their drug-like properties. The insights gained from these studies are vital for guiding the optimization of lead compounds to improve their pharmacokinetic profiles and increase their chances of success in clinical development.

Materials Science and Catalysis

Beyond its applications in the pharmaceutical sciences, this compound and its derivatives play a significant role in the fields of materials science and catalysis. The ability of these compounds to act as versatile ligands for a wide range of metal ions is a key attribute that is exploited in the development of novel materials with unique properties and in the design of efficient catalysts for various chemical transformations.

The pyridine nitrogen of this compound provides a strong coordination site for metal ions, and the aldehyde group can be readily modified to create more complex ligand architectures. This has led to the development of a diverse array of metal complexes with applications in areas such as metal-organic frameworks (MOFs), corrosion inhibition, and the synthesis of functional materials. chemicalbook.comnih.gov

One area of significant interest is the use of this compound derivatives in the construction of MOFs. For example, N-(4-pyridylmethyl)-L-valine, which can be synthesized from this compound, has been used as a ligand to construct zinc-based MOFs. chemicalbook.com These materials have potential applications in gas storage, separation, and catalysis due to their porous structures and high surface areas.

In the field of corrosion science, derivatives of this compound have been investigated as effective corrosion inhibitors. This compound thiosemicarbazone, for instance, has been shown to act as a corrosion inhibitor for mild steel. chemicalbook.com Chitosan (B1678972) derivatives synthesized using this compound have also been developed as environmentally friendly corrosion inhibitors for aluminum alloys.

Furthermore, this compound is a precursor for the synthesis of 4′-pyridyl terpyridines, which are tridentate ligands that form stable complexes with a variety of metal ions. chemicalbook.com These complexes have applications in supramolecular chemistry and materials science, where they can be used to construct self-assembled structures with interesting photophysical and electrochemical properties. The compound is also used in the synthesis of meso-substituted A3-corroles, which are porphyrin-like macrocycles with potential applications in catalysis and as sensitizers in photodynamic therapy. chemicalbook.com

The following table highlights some of the ligands derived from this compound and their applications in materials science and catalysis:

| Ligand/Derivative | Metal Complex/Material | Application |

| N-(4-pyridylmethyl)-L-valine | Zinc Metal-Organic Frameworks (Zn-MOFs) | Gas storage, Separation, Catalysis |

| This compound thiosemicarbazone | - | Corrosion inhibition for mild steel |

| Chitosan-4-pyridinecarboxaldehyde | - | Corrosion inhibition for aluminum alloys |

| 4′-Pyridyl terpyridines | Various metal complexes | Supramolecular chemistry, Functional materials |

| meso-Substituted A3-corroles | Various metal complexes | Catalysis, Photodynamic therapy |

Zinc Metal-Organic Frameworks (Zn-MOFs) Construction

This compound serves as a key heterocyclic building block in the synthesis of ligands for the construction of Zinc Metal-Organic Frameworks (Zn-MOFs). chemicalbook.comchemicalbook.com Specifically, it is utilized in the synthesis of N-(4-pyridylmethyl)-L-valine. sigmaaldrich.com This molecule then acts as a ligand that can be coordinated with zinc ions to assemble complex, porous Zn-MOF structures. chemicalbook.comsigmaaldrich.com

The general process for creating such frameworks involves the solvothermal reaction of a zinc salt, like zinc(II) nitrate, with appropriate organic linkers. researchgate.netresearchgate.net In this case, the pyridine and carboxylate functional groups within the N-(4-pyridylmethyl)-L-valine ligand bridge zinc centers to form a repeating, crystalline network. The resulting Zn-MOFs possess high surface areas and tunable pore sizes, making them promising materials for applications in catalysis and gas separation. researchgate.netrsc.org For instance, related Zn-MOFs have demonstrated effectiveness as heterogeneous catalysts for cyanosilylation reactions of aldehydes. researchgate.net

Polymer Chemistry: Pyridine-Containing Polymers for Enzyme Immobilization

In the field of polymer chemistry, this compound is used to functionalize polymers, preparing them for applications such as enzyme immobilization. The aldehyde group of this compound is highly reactive and suitable for creating covalent linkages with biological molecules. chemicalbook.com Research has shown that this compound can be grafted onto a polymer backbone, such as poly(epichlorohydrin), to create a new polymer film with accessible aldehyde groups on its surface. chemicalbook.com

These aldehyde groups can then react directly with the amino groups of proteins, including enzymes and antibodies, to form stable covalent bonds. chemicalbook.com This method provides an efficient and stable means of immobilizing enzymes onto a solid support. chemicalbook.com Enzyme immobilization is a critical process in biotechnology, as it enhances enzyme stability in harsh environments (e.g., extreme pH or temperature), improves reusability, and simplifies the separation of the catalyst from the reaction mixture. mdpi.com The use of polymer supports, both natural and synthetic, is a widespread strategy for achieving these benefits. mdpi.combmbreports.org The functionalization of polymers with this compound offers a direct route to creating supports for covalent enzyme attachment, which is a key technique in the development of biocatalytic reactors and biosensors. chemicalbook.commdpi.com

Corrosion Inhibitors for Mild Steel

This compound is a precursor for the synthesis of effective corrosion inhibitors for mild steel, particularly in acidic environments. chemicalbook.comsigmaaldrich.com A prominent derivative, this compound thiosemicarbazone (4-PCT), is synthesized through the condensation of this compound with thiosemicarbazide. chemicalbook.comsemanticscholar.org

Schiff base derivatives like 4-PCT have demonstrated significant potential in protecting mild steel from corrosion. researchgate.net Experimental and theoretical studies on the performance of 4-PCT in 1.0 M hydrochloric acid (HCl) solution have confirmed its efficacy. researchgate.net The key findings from these studies are summarized below:

Inhibition Efficiency : 4-PCT acts as a good inhibitor for mild steel in HCl solution. Its inhibition efficiency is concentration-dependent. researchgate.net For example, one study noted that its isomer, 2-pyridinecarboxaldehyde (B72084) thiosemicarbazone (2-PCT), reached an inhibition efficiency of 93% in 1 M HCl. researchgate.net

Mechanism of Action : Potentiodynamic polarization studies reveal that 4-PCT functions as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net

Adsorption Properties : The protective action of the inhibitor is attributed to its adsorption onto the mild steel surface. This adsorption process obeys the Langmuir adsorption isotherm. researchgate.net The inhibitor molecules, which contain heteroatoms (N, S) and conjugated double bonds, can adsorb onto the metal surface through both physical (electrostatic) and chemical interactions, forming a protective barrier against the corrosive medium. researchgate.netrsc.orgresearchgate.net

| Inhibitor Compound | Corrosive Medium | Key Finding | Inhibition Type | Adsorption Isotherm | Citation |

|---|---|---|---|---|---|

| This compound Thiosemicarbazone (4-PCT) | 1.0 M HCl | Acts as a good corrosion inhibitor for mild steel. | Mixed-Type | Langmuir | researchgate.net |

| 2-Pyridinecarboxaldehyde Thiosemicarbazone (2-PCT) | 1.0 M HCl | Exhibits higher inhibition efficiency (up to 93%) than 4-PCT. | Mixed-Type | Langmuir | researchgate.net |

| 4-(pyridin-4-yl)thiazol-2-amine (PTA) | 1.0 M HCl | Maximum inhibition efficiency of 96.06% at 0.2 mM concentration. | Mixed-Type | Langmuir | rsc.org |

Development of New Materials with Optical and Electrical Properties

This compound is a valuable starting material for synthesizing ligands used in the development of new materials with tunable optical and electrical properties. It is a building block for creating larger, conjugated systems like 4′-Pyridyl terpyridines. chemicalbook.comsigmaaldrich.com Terpyridines are well-known chelating ligands that form stable complexes with a wide range of metal ions.

The resulting metal-terpyridine complexes often exhibit interesting photophysical and electrochemical characteristics, which are the basis for advanced optical and electrical properties. pitt.edu The electronic properties of these materials, such as their absorption and emission spectra (optical properties) and redox potentials (electrical properties), can be finely tuned by modifying the organic ligand structure or changing the central metal ion. pitt.edu This tunability makes them suitable for a variety of applications, including in organic semiconductors, sensors, and as components in phase-transition materials where dielectric and optical properties change in response to external stimuli. pitt.edursc.org The use of pyridine-containing ligands, derived from precursors like this compound, is a strategic approach to designing functional molecular materials for modern electronics and photonics.

Agrochemical Research

Development of Pesticides and Herbicides

This compound serves as a versatile component in the synthesis of various organic compounds, including those used in the development of pesticides. chemicalbook.com The pyridine ring is a crucial structural motif found in a wide array of commercial agrochemicals, such as fungicides, insecticides, and herbicides. researchgate.netnih.gov The strategic inclusion of this heterocyclic scaffold into a molecule's design has been shown to enhance biological activity. researchgate.net

The development of novel pesticides is an ongoing need due to the ability of pests to develop resistance to existing treatments. nih.gov Pyridine derivatives are central to this research. For example, the pyridine framework is the core of neonicotinoid insecticides, which are highly effective against numerous sucking pests like aphids. nih.gov Furthermore, a class of herbicides known as pyridine carboxylic acids functions by mimicking natural plant hormones, causing abnormal growth and eventual death of broadleaf weeds. vt.edu The use of this compound as a chemical intermediate allows researchers to construct more complex pyridine-based molecules for screening and development as next-generation agrochemicals. chemicalbook.comnih.gov

Plant Growth Regulators

The pyridine chemical structure is integral to molecules that can influence and regulate plant growth. Plant Growth Regulators (PGRs) are organic compounds that, at low concentrations, modify physiological processes in plants. mdpi.comnih.gov While not a direct PGR itself, this compound is a precursor to pyridine-containing compounds that can interact with plant hormonal pathways.

A notable example of this interaction is seen with pyridine carboxylic acid compounds, which are used as herbicides. vt.edu These molecules function by mimicking auxins, a class of essential plant growth hormones. vt.edu This mimicry leads to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their death. vt.edu This herbicidal action demonstrates that the pyridine scaffold can be used to design molecules that modulate plant development pathways. This principle is fundamental to agrochemical research aimed at discovering new substances that can act as either plant growth inhibitors (herbicides) or promoters (PGRs) for agricultural applications. nih.govnih.gov

Analytical Chemistry and Biosensors

This compound serves as a versatile building block in the design and synthesis of advanced materials for analytical chemistry and biosensing. Its aldehyde functional group is reactive and allows for its incorporation into larger, more complex molecules, while the pyridine ring provides specific coordination properties, particularly for metal ions. These characteristics have been exploited to develop sophisticated sensors for environmental and biological monitoring.

The pyridine moiety within this compound and its derivatives is a key component in the creation of chemosensors for detecting heavy and transition metal ions, which are significant environmental pollutants. These sensors are often designed as organic molecules that signal the presence of a specific metal ion through a change in color (colorimetric) or fluorescence (fluorometric). The development of these molecular sensors is a vibrant area of research in analytical chemistry due to their potential for selective, sensitive, and real-time analysis.

Derivatives of pyridine are frequently used to create binding sites for metal ions in these sensors. For example, Schiff bases, which can be synthesized from this compound, form stable complexes with various metal ions. The interaction between the sensor molecule and the metal ion alters the electronic properties of the system, leading to a measurable optical or electrochemical signal. Researchers have designed pyridine-containing chemosensors capable of selectively detecting a range of metal ions. For instance, hybrid chemosensors based on a pyridine-2,6-dicarboxamide fragment have been developed for the sensing of Al³⁺ and Fe³⁺ ions, with the detection being significantly controlled by the choice of solvent. In another approach, a sensor based on 2,6-bis((E)-2-(thiophen-2-yl)vinyl)-4-(5-isopropyl-3,8-dimethylazulen-1-yl) pyridine demonstrated the ability to detect lead (Pb²⁺) and cadmium (Cd²⁺) ions at very low concentrations.

The table below summarizes findings from various studies on pyridine derivative-based chemosensors for metal ion detection.

| Sensor/Derivative Type | Target Metal Ion(s) | Sensing Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| Pyridine-2,6-dicarboxamide based chemosensor | Al³⁺, Fe³⁺ | Fluorescence, UV-visible | Detection is solvent-dependent: Al³⁺ detected in methanol, Fe³⁺ in water, and both in THF. | |

| Thiophen-vinyl-pyridine-azulene derivative | Pb²⁺, Cd²⁺ | Electrochemical | Demonstrated a linear response for Pb²⁺ between 10⁻⁹ and 10⁻⁸ M and for Cd²⁺ between 10⁻⁷ and 10⁻⁶ M. | |

| Pyridine-substituted carbazole (B46965) derivative | Cu²⁺ | Fluorescence Enhancement | The derivative showed high selectivity for Cu²⁺ ions among various transition metal cations. | |

| Porphyrin functionalized with pyridine rings | Hg²⁺, Pb²⁺, Cd²⁺, Cu²⁺ | UV-visible, Fluorescence | Pyridine groups act as binding sites; the sensor showed different absorption spectra for various heavy metal ions. |

The unique chemical properties of this compound make it a valuable component in the fabrication of biosensors for clinical and biological applications. Biosensors are analytical devices that combine a biological recognition element with a transducer to detect specific analytes. The aldehyde group of this compound is particularly useful for the covalent immobilization of biomolecules, such as antibodies, onto sensor surfaces. This stable attachment is crucial for the reliability and performance of the biosensor.

A notable application is in the development of electrochemical impedance immunosensors. In one study, a polymer was synthesized by grafting this compound onto poly(epichlorohydrin). This resulted in a polymer film with reactive aldehyde groups on its surface. These groups were then used to directly and covalently bond with the amino groups of antibodies, creating a stable and efficient platform for an immunosensor. This specific sensor was designed to detect human immunoglobulin G (IgG), a key antibody in the human immune system. The fabricated immunosensor demonstrated high sensitivity and a low detection limit, highlighting the potential of this compound-based materials in creating reliable diagnostic tools.

The table below details the performance of the electrochemical immunosensor developed using a this compound-grafted polymer.

| Biosensor Type | Analyte | Role of this compound | Detection Range | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|---|

| Electrochemical Impedance Immunosensor | Human Immunoglobulin G (IgG) | Grafted onto a polymer film to provide aldehyde groups for covalent immobilization of antibodies. | 0.1 to 80 ng/mL | 0.07 ng/mL |

Environmental and Safety Considerations in Research

Safe Handling and Storage Protocols

Proper handling and storage of 4-Pyridinecarboxaldehyde are fundamental to preventing accidental exposure and ensuring laboratory safety. This involves a combination of engineering controls, personal protective equipment (PPE), and specific storage conditions.

Handling Procedures: Researchers should handle this compound in a well-ventilated area, preferably under a chemical fume hood, to avoid the inhalation of vapors or mists psu.ac.th. It is imperative to avoid all personal contact with the substance, including skin and eye contact psu.ac.thscbt.com. Measures to prevent the buildup of electrostatic charge should be taken, as the compound is a combustible liquid psu.ac.thfishersci.com. Keep the compound away from heat, sparks, open flames, and hot surfaces psu.ac.thfishersci.comchemicalbook.com. All equipment used for handling should be properly grounded. After handling, thorough washing of hands and face is a critical hygiene measure chemicalbook.com. Contaminated clothing should be removed immediately and washed before reuse fishersci.comchemicalbook.com.

Storage Conditions: this compound should be stored in a cool, dry, and well-ventilated place psu.ac.thfishersci.com. Containers must be kept tightly closed to prevent the release of vapors psu.ac.thfishersci.comchemicalbook.com. The recommended storage temperature is typically between 2-8°C, and some protocols suggest keeping it under a nitrogen atmosphere to maintain quality fishersci.comchemicalbook.comgeneseo.edu. It should be stored in a designated corrosives area, away from direct sunlight and incompatible materials such as strong oxidizing agents, acids, and bases scbt.comfishersci.comgeneseo.edu. The storage area should be locked up or accessible only to authorized personnel chemicalbook.com.

| Protocol | Description | References |

|---|---|---|

| Ventilation | Use only in a well-ventilated area or under a chemical fume hood. | psu.ac.thfishersci.comechemi.com |

| Personal Contact | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. | psu.ac.thscbt.comchemicalbook.comechemi.com |

| Ignition Sources | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. | psu.ac.thfishersci.comchemicalbook.com |

| Storage Temperature | Store in a cool place. Recommended temperature is 2-8°C. | psu.ac.thfishersci.comchemicalbook.com |

| Container | Keep container tightly closed in a dry environment. Store under inert gas. | psu.ac.thfishersci.comchemicalbook.com |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and bases. | scbt.comfishersci.comgeneseo.edu |

Waste Treatment and Disposal

The disposal of this compound and its containers must be handled as hazardous waste and conducted in compliance with all local, state, and federal regulations scbt.com. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous and ensuring its complete and accurate classification fishersci.com.

Disposal Procedures:

Do not allow the product to enter drains or waterways psu.ac.thchemicalbook.com.

Waste should be disposed of at an approved waste disposal plant fishersci.comtcichemicals.com.

Consult with a licensed professional waste disposal service for appropriate methods.

Containers, even those that have been emptied, may retain explosive vapors and should be handled with care scbt.com. Puncturing containers to prevent reuse before disposal at an authorized landfill may be required in some jurisdictions scbt.com.

Where possible, recycling should be considered; however, it is important to note that the properties of the material may change during use, making reuse inappropriate scbt.com.

Ecotoxicity and Environmental Impact

Understanding the ecotoxicity of this compound is essential for preventing environmental contamination. The compound is recognized as being toxic to aquatic life .

Aquatic Toxicity: Research data indicates specific toxic effects on aquatic organisms. For instance, the 96-hour semi-static LC50 (the concentration lethal to 50% of the test population) for the freshwater fish Danio rerio (Zebra fish) is 18 mg/L fishersci.com. This classifies the substance as harmful to aquatic organisms. Therefore, preventing its release into surface water or the groundwater system is a critical environmental precaution chemicalbook.com.

Persistence and Bioaccumulation: Based on available information, the persistence of this compound in the environment is considered unlikely fishersci.com. The partition coefficient (log Pow) is approximately 0.12 to 0.71, which suggests that bioaccumulation is not expected chemicalbook.com. Due to its volatility, the compound is likely to be mobile in the environment fishersci.comthermofisher.com.

| Parameter | Finding | Reference |

|---|---|---|

| Aquatic Toxicity | Toxic to aquatic life. | |

| LC50 (Danio rerio, 96h) | 18 mg/L | fishersci.com |

| Persistence | Persistence is unlikely. | fishersci.com |

| Bioaccumulation Potential | Bioaccumulation is not expected (log Pow: 0.12-0.71). | chemicalbook.com |

| Mobility | Likely to be mobile in the environment due to volatility. | fishersci.comthermofisher.com |

Occupational Safety and Health

Protecting the health of laboratory personnel is paramount. Exposure to this compound can cause a range of adverse health effects. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation and an allergic skin reaction scbt.comchemicalbook.com.

Engineering Controls: To minimize exposure, adequate ventilation must be ensured, especially in confined areas psu.ac.thfishersci.comchemicalbook.com. Engineering controls such as chemical fume hoods are the primary means of controlling exposure. Eyewash stations and safety showers must be located close to the workstation fishersci.comgeneseo.edu.

Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory when handling this compound.

Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields that conform to government standards such as NIOSH (US) or EN 166 (EU) psu.ac.thscbt.comchemicalbook.com.

Skin Protection: Wear chemical-resistant gloves (e.g., PVC) and protective clothing to prevent skin contact psu.ac.thscbt.comfishersci.comchemicalbook.com. Gloves must be inspected before use, and proper removal techniques should be employed psu.ac.th.

Respiratory Protection: If vapors or aerosols are generated, a respirator with a suitable filter (e.g., Type A for organic vapors) is required chemicalbook.com. Respiratory protection must comply with OSHA regulations (29 CFR 1910.134) fishersci.com.

Hygiene Measures: Good industrial hygiene practices should be followed. This includes washing hands before breaks and at the end of the workday, and immediately changing out of contaminated clothing psu.ac.thchemicalbook.com. Workers should not eat, drink, or smoke in areas where the chemical is handled . Pre-existing skin conditions like dermatitis may be accentuated by exposure scbt.com. Long-term exposure to respiratory irritants may lead to airway diseases scbt.com.

Future Directions and Emerging Research Areas

Exploration of Novel Synthetic Pathways

While traditional methods for synthesizing 4-Pyridinecarboxaldehyde, such as the oxidation of 4-picoline, are well-established, the quest for more sustainable and efficient routes is a key area of contemporary research. researchgate.netkyushu-u.ac.jp Green chemistry principles are increasingly being applied to minimize waste and energy consumption.

| Starting Material | Key Reagents/Conditions | Yield | Reference |

| 4-Picoline | Vanadium-molybdenum catalyst, air, 400°C | Not specified | researchgate.net |

| Isonicotinic acid | Ethylenediamine (B42938) or o-diaminobenzene, solvent-free | High | google.com |

| 4-Pyridinemethanol (B147518) | 1-methylimidazole (B24206), 9-Azabicyclo[3.3.1]non-9-yloxy copper bromide on TentaGel resin, acetonitrile (B52724), room temperature | High | sphinxsai.com |

| 4-Cyanopyridine (B195900) | Potassium carbonate, water, dimethyl sulfoxide (B87167), 60°C, high pressure | 99.9% | researchgate.net |

Advanced Computational Modeling for Structure-Activity Relationships

Computational chemistry is playing an increasingly vital role in understanding the chemical behavior and biological activity of this compound derivatives. Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are being employed to predict the interactions of these compounds with biological targets and to guide the design of new molecules with enhanced therapeutic properties.

Molecular docking studies have been utilized to investigate the binding modes of Schiff bases derived from this compound with DNA, suggesting that these compounds can bind to the minor groove of the DNA helix. mdpi.com Such studies provide valuable insights into the potential mechanisms of action for their observed biological activities. Furthermore, computational models are being used to predict the drug-likeness of these derivatives based on physicochemical properties, aiding in the early stages of drug discovery. mdpi.com For other pyridine (B92270) derivatives, molecular docking has been instrumental in identifying potential inhibitors of enzymes like acetylcholinesterase, which is relevant to Alzheimer's disease. These computational approaches allow for the rational design of new this compound analogs with optimized biological activities.